

# Technical Support Center: Optimizing ODM-204 Dosage for In Vivo Studies

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## Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **ODM-204**. The information is designed to address specific issues that may be encountered during in vivo experiments.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting dose for **ODM-204** in a mouse xenograft model?

A preclinical study in a murine VCaP xenograft model used an oral dose of 50 mg/kg/day.<sup>[1]</sup> However, optimal dosage can be model-dependent. It is advisable to perform a pilot study with a dose-response range to determine the most effective and well-tolerated dose for your specific model.

Q2: We are observing lower than expected efficacy in our VCaP xenograft model. What are the possible reasons?

Several factors could contribute to lower-than-expected efficacy:

- **Drug Formulation and Administration:** Ensure proper formulation and consistent oral administration. Inconsistent dosing can lead to suboptimal drug exposure.

- **Tumor Model Variability:** The VCaP xenograft model can exhibit variability in growth rates and androgen sensitivity. Ensure your control groups are behaving as expected.
- **Drug Metabolism:** Mice can have a high rate of metabolism for certain compounds. Consider assessing pharmacokinetic parameters in your mouse strain.
- **Mechanism of Resistance:** Although **ODM-204** targets both androgen synthesis and the androgen receptor, tumors can develop resistance mechanisms. Consider analyzing downstream markers of androgen receptor signaling to confirm target engagement.

Q3: What is the dual mechanism of action of **ODM-204**?

**ODM-204** is a nonsteroidal compound that functions as a dual inhibitor of both the cytochrome P450 17A1 (CYP17A1) enzyme and the androgen receptor (AR).[1][2][3][4] By inhibiting CYP17A1, it blocks the synthesis of androgens, including testosterone and dihydrotestosterone (DHT).[1][2][3][4] By directly antagonizing the AR, it prevents any remaining androgens from activating the receptor and promoting tumor growth.[2][3]

Q4: Are there any known issues with the pharmacokinetics of **ODM-204** that we should be aware of?

Yes, the clinical development of **ODM-204** was halted due to unfavorable pharmacokinetic properties in humans.[3] Specifically, a decrease in steady-state plasma concentrations was observed with repeated dosing at higher dose levels (200 mg and above).[5][6][7] This was contrary to what was observed in preclinical monkey studies.[5] While this was a clinical finding, it is a critical piece of information for researchers to consider, as it may suggest the potential for auto-induction of metabolism, which could also occur in preclinical models with prolonged dosing.

Q5: What vehicle can be used for the oral formulation of **ODM-204** in mice?

While the specific vehicle for **ODM-204** in the preclinical studies is not explicitly stated in the provided search results, a common vehicle for oral gavage of similar compounds in mouse xenograft models is a suspension of 1% carboxymethyl cellulose, 0.1% Tween-80, and 5% DMSO in water.[4] It is recommended to assess the solubility and stability of **ODM-204** in the chosen vehicle before initiating in vivo studies.

## Data Presentation

**Table 1: Preclinical In Vivo Dosing of ODM-204**

Species	Model	Dose	Route of Administration	Key Findings	Reference
Mouse	VCaP Xenograft	50 mg/kg/day	Oral	Significantly reduced tumor growth.	<a href="#">[1]</a>
Rat	Human Chorionic Gonadotropin-treated	Not specified	Oral	Dose-dependently inhibited steroid production. Potentiated the effects of an LHRH agonist.	<a href="#">[2]</a>
Cynomolgus Monkey	Sexually Mature Male	10-30 mg/kg (single dose)	Oral	Dose-dependently inhibited adrenal and testicular steroid production.	<a href="#">[2]</a> <a href="#">[3]</a>

**Table 2: Clinical Dosing of ODM-204 (Phase I/II DUALIDES Trial)**

Dose Level	Route of Administration	Frequency	Key Observations	Reference
50 mg	Oral	Twice Daily	Generally well-tolerated.	[5][8]
100 mg	Oral	Twice Daily	Generally well-tolerated.	[5][8]
200 mg	Oral	Twice Daily	Decreased steady-state concentrations on Day 8 vs. Day 1.	[5][6][7]
300 mg	Oral	Twice Daily	Dose-dependent increase in AUC up to this dose.	[5][6]
500 mg	Oral	Twice Daily	Decreased steady-state concentrations observed.	[5][7][8]

## Experimental Protocols

### Protocol: VCaP Xenograft Model for Efficacy a ssessment of Orally Administered ODM-204

This protocol is a representative methodology based on studies using the VCaP xenograft model with similar orally administered androgen receptor signaling inhibitors.

#### 1. Cell Culture:

- VCaP cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

#### 2. Animal Model:

- Male severe combined immunodeficient (SCID) or similar immunocompromised mice (e.g., NOD-SCID) are used, typically at 6-8 weeks of age.
- Animals are housed in a pathogen-free environment with ad libitum access to food and water.

### 3. Tumor Implantation:

- VCaP cells are harvested during the logarithmic growth phase and resuspended in a 1:1 mixture of serum-free media and Matrigel.
- Approximately  $5 \times 10^6$  cells in a volume of 100-200  $\mu\text{L}$  are injected subcutaneously into the flank of each mouse.

### 4. Tumor Growth Monitoring and Treatment Initiation:

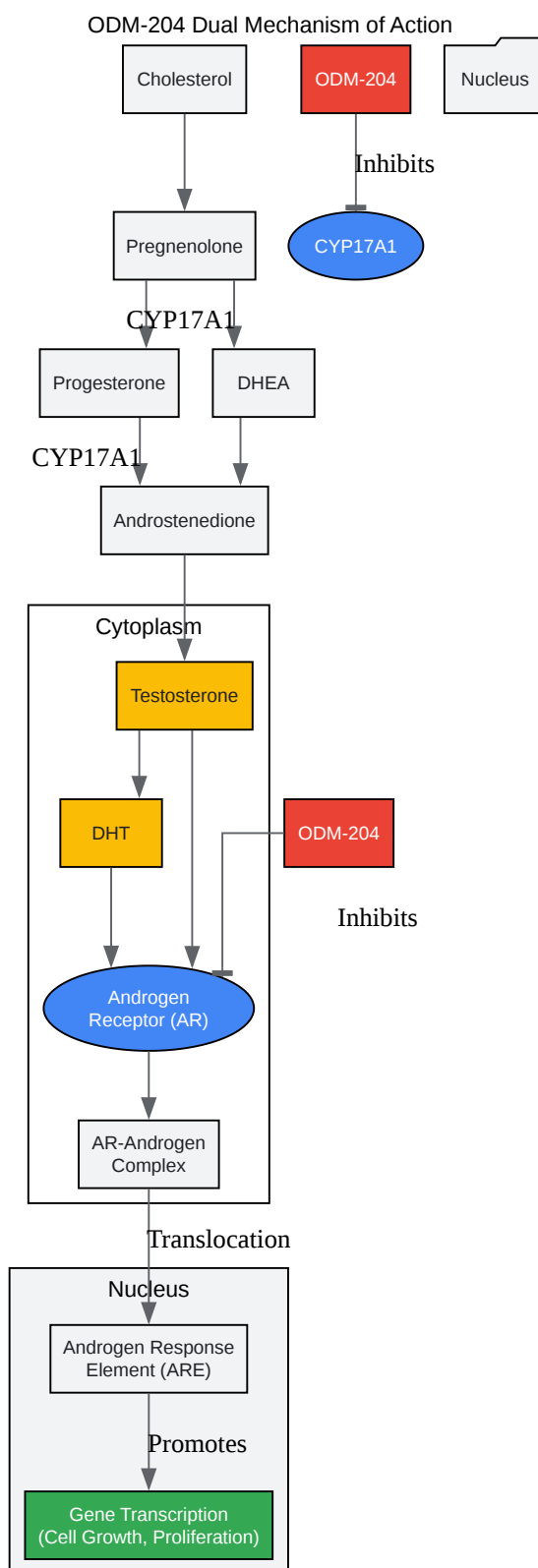
- Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- When tumors reach a predetermined size (e.g., 100-200  $\text{mm}^3$ ), mice are randomized into treatment and control groups.
- **ODM-204** is formulated in an appropriate vehicle (e.g., 1% carboxymethyl cellulose, 0.1% Tween-80, 5% DMSO in water) for oral administration.
- Treatment is administered daily via oral gavage at the desired dose (e.g., 50 mg/kg). The control group receives the vehicle only.

### 5. Efficacy Evaluation:

- Tumor volume and body weight are measured throughout the study.
- At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
- Blood samples can be collected for pharmacokinetic analysis and measurement of serum biomarkers like prostate-specific antigen (PSA).
- Intratumoral androgen levels can also be assessed to confirm the pharmacodynamic effect of **ODM-204**.

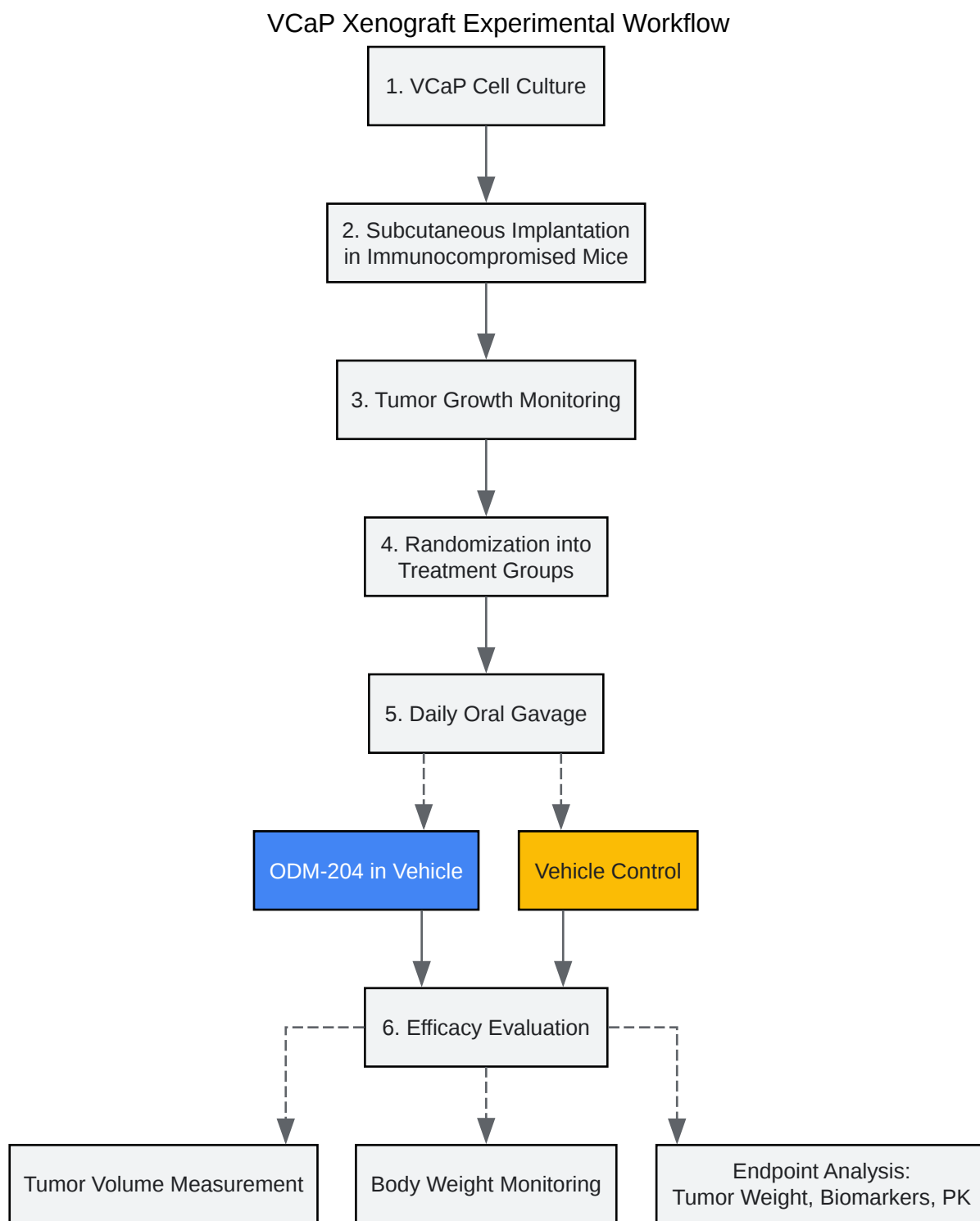
## Mandatory Visualizations

## Signaling Pathways and Experimental Workflow



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Caption: Dual inhibitory action of **ODM-204** on androgen synthesis and receptor signaling.



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Caption: Standard workflow for assessing **ODM-204** efficacy in a VCaP xenograft model.

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